molecular formula C13H9BrN2S2 B5552149 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine

5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine

Cat. No.: B5552149
M. Wt: 337.3 g/mol
InChI Key: MBCHRIIOMYGXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H9BrN2S2 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.93905 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine and its analogs are synthesized through various chemical processes, often involving cyclization, chlorination, and nucleophilic substitution reactions. These compounds are characterized using methods like NMR, MS, and X-ray diffraction, which reveal their structural conformations (Yang et al., 2014).

Antiviral Activity

  • Certain derivatives of this compound exhibit antiviral activities. For example, some 5-substituted 2,4-diaminopyrimidine derivatives show marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).

Synthesis of C-Nucleosides

  • The synthesis of novel thieno[3,4-d]pyrimidine C-nucleosides demonstrates the compound's utility in creating modified nucleosides, which could have implications in various biological studies and potential therapeutic applications (Patil et al., 1993).

Pharmaceutical Applications

  • Thieno[2,3-d]pyrimidinedione, a related compound, is used in pharmaceutical compounds, with synthesis approaches relying on functionalized, highly substituted thiophenes. These compounds are tested for various activities like lactate uptake inhibition (O'Rourke et al., 2018).

Antimicrobial and Anti-Inflammatory Agents

  • Synthesized thieno[2,3-d]pyrimidines exhibit significant antimicrobial and anti-inflammatory properties, making them candidates for use in treating infections and inflammation (Tolba et al., 2018).

Nonlinear Optical Properties

  • Derivatives of thiopyrimidines, including those related to this compound, have been studied for their nonlinear optical properties, indicating potential applications in the fields of optoelectronics and photonics (Hussain et al., 2020).

Antioxidant Properties

  • New series of thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antioxidant activities, which could have implications for developing novel antioxidant agents (Kotaiah et al., 2012).

Properties

IUPAC Name

5-(4-bromophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S2/c1-17-12-11-10(6-18-13(11)16-7-15-12)8-2-4-9(14)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCHRIIOMYGXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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